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Compound of Interest

Compound Name: 4-Fluorobiphenyl!

Cat. No.: B1198766

An In-depth Technical Guide to the Spectroscopic Data of 4-Fluorobiphenyl

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 4-Fluorobiphenyl. It is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information and analytical protocols for this compound.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 4-Fluorobiphenyl. The data has
been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of 4-Fluorobiphenyl,
providing detailed information about the hydrogen, carbon, and fluorine environments within the
molecule.

1H NMR (Proton NMR) Data

The *H NMR spectrum of 4-Fluorobiphenyl shows characteristic signals for the nine protons
distributed across the two phenyl rings. The signals are complex due to proton-proton and
proton-fluorine couplings.
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~7.66 - 7.50 Multiplet 4H H-2, H-6, H-2', H-6'
~7.52-7.43 Multiplet 2H H-3', H-5'
~7.42 -7.32 Multiplet 1H H-4'
~7.22-7.10 Multiplet 2H H-3, H-5

Solvent: CDCls,
Frequency: 400 MHz.
Data sourced from
supporting information

of a chemical study.[1]

13C NMR (Carbon-13 NMR) Data

The proton-decoupled 3C NMR spectrum of 4-Fluorobiphenyl displays distinct signals for

each unique carbon atom. The carbon signals in the fluorinated ring exhibit splitting due to

carbon-fluorine coupling. Full spectral data is available in databases such as ChemicalBook

and SpectraBase.[2][3]
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Chemical Shift (6) ppm Assignment Notes

~162.5 C-4 Doublet, large 1JCF coupling
~140.0 C-1 Quaternary carbon

~137.0 C-1 Quaternary carbon

~129.0 C-3, C-5'

~128.8 C-2', C-6'

~127.3 C-4'

~127.0 C-2,C-6 Doublet, 2JCF coupling
~115.8 C-3,C-5 Doublet, 3JCF coupling

Note: These are approximate
values based on typical
chemical shifts for fluorinated
aromatic compounds. For
exact values and coupling
constants, consultation of the
primary spectral data is

recommended.

19F NMR (Fluorine-19 NMR) Data

The °F NMR spectrum of 4-Fluorobiphenyl shows a single signal for the fluorine atom. The
chemical shift is characteristic of an aryl fluoride.
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Chemical Shift (6) ppm Reference Standard Solvent

~-113 to -116 CCIsF CDCls or CFCls

Note: The exact chemical shift
can vary depending on the
solvent and reference standard
used. The spectrum is
available for viewing on

SpectraBase.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluorobiphenyl shows characteristic absorption bands corresponding to
the vibrational modes of its aromatic rings and the carbon-fluorine bond.

Vibrational Mode

Wavenumber (cm~—?) Intensity .

Assignment
3100 - 3000 Medium Aromatic C-H Stretch
1600 - 1585 Medium Aromatic C=C Ring Stretch
1500 - 1400 Strong Aromatic C=C Ring Stretch
~1225 Strong C-F Stretch

Aromatic C-H Out-of-Plane
900 - 675 Strong

Bend

Note: Data compiled from the
NIST Chemistry WebBook and

general IR absorption tables.

(516171

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 4-Fluorobiphenyl results in a prominent
molecular ion peak and several characteristic fragment ions.
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m/z (Mass-to-Charge

. Relative Intensity (%) lon Assignment
Ratio)
173.0 13.0 [M+1]* (Isotope Peak)
[M]* (Molecular lon, Base
172.0 100.0
Peak)
171.0 29.6 [M-H]*
170.0 20.6 [M-2H]* or [M-Hz]*
152.0 2.7 [M-HF]*
151.0 2.8 [M-H-HF]*
86.0 3.8
85.0 54

Data sourced from
ChemicalBook, based on an
EI-MS spectrum at 70 eV.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. These protocols are representative for the analysis of a solid aromatic compound like 4-
Fluorobiphenyl.

NMR Spectroscopy Protocol

o Sample Preparation: Weigh approximately 5-10 mg of 4-Fluorobiphenyl and dissolve it in
0.6-0.7 mL of deuterated chloroform (CDCIs) in a small vial. Once fully dissolved, transfer the
solution to a 5 mm NMR tube.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Tune and match the probe for the *H frequency.
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o Lock onto the deuterium signal of the CDCls solvent and shim the magnetic field to
achieve optimal homogeneity.

o Acquire the spectrum with a spectral width of approximately 12 ppm, an acquisition time of
2-4 seconds, a relaxation delay of 1-2 seconds, and co-add 16-32 scans.

e 13C & ®F NMR Acquisition:

o For 13C, use a standard proton-decoupled pulse sequence. Acquire with a spectral width of
~220 ppm and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or
more) is typically required for good signal-to-noise.

o For 19F, use a standard proton-decoupled pulse sequence, tuning the probe to the 1°F

frequency.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCls:
OH = 7.26 ppm, 8C = 77.16 ppm) or an appropriate internal/external standard for 1°F NMR
(e.g., CCIsF at O ppm).

FT-IR Spectroscopy Protocol

o Sample Preparation: As 4-Fluorobiphenyl is a solid, the Attenuated Total Reflectance (ATR)
technique is suitable. Place a small amount of the solid sample directly onto the ATR crystal
(e.g., diamond).

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Background Collection: With the clean, empty ATR crystal, collect a background spectrum
(typically 16-32 scans at a resolution of 4 cm~1). This accounts for atmospheric CO2 and
H20, as well as any instrument-related absorbances.

o Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact
with the crystal. Collect the sample spectrum using the same parameters as the background
scan.
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» Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry (EI-MS) Protocol

o Sample Preparation: Prepare a dilute solution of 4-Fluorobiphenyl in a volatile organic
solvent (e.g., dichloromethane or methanol).

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an Electron lonization (EIl) source.

e GC Separation:
o Injector: Use a split/splitless injector at a temperature of ~250°C.
o Column: A standard nonpolar column (e.g., DB-5ms) is suitable.

o Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at
10-20°C/min to a final temperature of ~280°C.

e MS Detection:
o lon Source: Set the El source temperature to ~230°C.
o Electron Energy: Use a standard electron energy of 70 eV.

o Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant
fragments.

o Data Analysis: Identify the chromatographic peak corresponding to 4-Fluorobiphenyl.
Analyze the mass spectrum associated with this peak to identify the molecular ion and
fragmentation pattern.

Visualizations

The following diagrams illustrate the molecular structure of 4-Fluorobiphenyl and a typical
workflow for its spectroscopic analysis.
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Caption: Molecular structure of 4-Fluorobiphenyl with atom numbering.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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